2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have shown potential as anti-inflammatory and analgesic agents. These compounds have been synthesized through reactions involving similar complex molecules, demonstrating significant COX-2 selectivity and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Antimicrobial Studies : The synthesis and antimicrobial studies of new pyridine derivatives have been conducted, highlighting the chemical versatility of compounds with similar structures and demonstrating considerable antibacterial activity (Patel & Agravat, 2009).
Pharmacological Applications
- G Protein-Biased Dopaminergics : Compounds incorporating the pyrazolo[1,5-a]pyridine heterocyclic appendage, akin to the structural motif of the queried compound, have been found to act as high-affinity dopamine receptor partial agonists. These compounds exhibit potential therapeutic applications, demonstrating antipsychotic activity and favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).
- Antiviral Activities : Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested in vitro for anti-influenza A virus (subtype H5N1) activity. Compounds in this category have shown significant antiviral activities, demonstrating the potential of structurally similar compounds in antiviral therapy (Hebishy et al., 2020).
Molecular Interaction and Analysis
- Crystal Structure and DFT Calculations : Studies have been conducted on piperazine derivatives, which include detailed crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies provide insights into the molecular interactions, stability, and reactive sites of compounds with structural similarities to the queried compound (Kumara et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by interacting with the core protein and altering its conformation . This disrupts the normal life cycle of the virus, preventing it from replicating and spreading .
Pharmacokinetics
In an hbv aav mouse model, the compound was shown to inhibit hbv dna viral load when administered orally .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication . This can potentially lead to a decrease in the viral load in infected individuals .
Properties
IUPAC Name |
2-methoxy-5-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-30-18-6-5-14(12-15(18)19(21)26)31(28,29)24-10-8-23(9-11-24)20(27)16-13-22-25-7-3-2-4-17(16)25/h5-6,12-13H,2-4,7-11H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMCXSFKGVRMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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